Bicyclo[2.2.2]oct-5-en-2-one
Overview
Description
Bicyclo[2.2.2]oct-5-en-2-one is an organic compound with the molecular formula C8H10O. It is a bicyclic ketone characterized by a unique structure where two cyclohexane rings are fused together with a double bond at the 5-position. This compound is also known as bicyclo[2.2.2]octenone and is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-en-2-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by oxidation. Another method includes the intramolecular alkylation of bromo enones derived from carvone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[2.2.2]oct-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-one involves its reactivity at the carbonyl group and the double bond. The carbonyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These reactive sites make it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: This compound has a different ring fusion pattern, leading to distinct chemical properties.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
Uniqueness: Bicyclo[2.2.2]oct-5-en-2-one is unique due to its combination of a bicyclic structure with a double bond and a carbonyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGEBBKXJLFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944854 | |
Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2220-40-8 | |
Record name | Bicyclo(2.2.2)oct-5-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002220408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2220-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of bicyclo[2.2.2]oct-5-en-2-one?
A1: The molecular formula is C8H10O, and the molecular weight is 122.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to elucidate the structure, particularly proton (1H) and carbon (13C) NMR. Infrared (IR) spectroscopy helps identify the carbonyl group through its characteristic stretching frequency.
Q3: How does the presence of the carbonyl group influence the reactivity of this compound?
A3: The carbonyl group significantly impacts reactivity, acting as an electrophilic site. This allows for nucleophilic additions at the carbonyl carbon (C-2). Additionally, the carbonyl can participate in reactions like enolate formation, enabling alkylation reactions at the alpha position. []
Q4: Can you explain the concept of the carbonyl group acting as a homoconjugated electron-releasing substituent in this compound?
A4: Research has shown that in electrophilic additions, the carbonyl group in this compound can surprisingly behave as an electron-donating group even though it is not directly conjugated to the double bond. This is attributed to hyperconjugative interactions between the carbonyl's lone pair electrons and the sigma and pi orbitals of the adjacent carbon atoms. This effect influences the regioselectivity of electrophilic attack on the molecule. []
Q5: What makes this compound a valuable synthetic intermediate?
A5: Its rigid bridged structure and the presence of reactive functionalities (carbonyl and alkene) make it a useful scaffold for building complex molecules. It serves as a precursor for various ring systems found in natural products.
Q6: What is the significance of Diels-Alder reactions in the context of this compound synthesis?
A6: Diels-Alder reactions are frequently employed to construct the this compound framework. [, , , , , , ] The reaction of a suitable diene with a dienophile bearing a carbonyl group can afford the desired bicyclic system in a highly convergent manner.
Q7: What are some examples of rearrangement reactions involving bicyclo[2.2.2]oct-5-en-2-ones in natural product synthesis?
A7: Rearrangement reactions are crucial for diversifying the this compound scaffold. For example: * Pinacol-type rearrangements: Used to shift substituents and introduce functionality. [, ] * Oxa-di-π methane rearrangements: Employed to access triquinane skeletons, as demonstrated in the synthesis of (±)-modhephene and (±)-isocomene. [, ] * Ring enlargement reactions: Allow for the synthesis of larger ring systems, as seen in the preparation of bicyclo[3.2.2]non-6-en-2-ones and bicyclo[4.2.2]decanes. [, , ]
Q8: How can bridgehead substitution be achieved in this compound?
A8: Formal bridgehead substitution, particularly replacing a methoxy group with hydrogen, has been achieved via a sequence of pinacol-type rearrangements, showcasing a strategy for manipulating bridgehead substituents. [, ]
Q9: How has photochemistry been employed in reactions with this compound derivatives?
A9: Photochemical reactions provide unique pathways for skeletal reorganization. For instance, photoinduced [, ]-acyl migrations of bicyclo[3.2.2]non-6-en-2-ones have been used to access cis-bicyclo[4.3.0]non-4-en-7-ones. [] Furthermore, photochemical oxadi-π-methane rearrangements (both 1,2- and 1,3-acyl shifts) offer routes to tricyclic ketones and cyclobutanones, respectively. [, ]
Q10: Can you illustrate the use of this compound in the total synthesis of a natural product?
A10: The total synthesis of (±)-nakafuran-8, a marine furanosesquiterpene, exemplifies the use of this bicyclic system. The key steps include formal bridgehead substitution on a this compound system and a double ring-enlargement strategy to install the bicyclo[4.2.2]decane core of the target molecule. [, ]
Q11: Are there any examples of using organocatalysis in reactions involving bicyclo[2.2.2]oct-5-en-2-ones?
A11: Yes, organocatalysis has been successfully employed. For example, a chiral amine catalyst facilitated the enantioselective Michael addition of β-keto sulfones to bicyclo[2.2.2]oct-5-en-2-ones. The resulting adducts underwent an intramolecular aldol-Smiles rearrangement, providing optically active bicyclic structures. []
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